molecular formula C7H3FN2O2 B100134 2-Fluoro-5-nitrobenzonitrile CAS No. 17417-09-3

2-Fluoro-5-nitrobenzonitrile

Cat. No. B100134
CAS RN: 17417-09-3
M. Wt: 166.11 g/mol
InChI Key: YLACBMHBZVYOAP-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzonitrile is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . The triple-substituted 2-fluoro-5-nitrobenzonitrile is an ideal scaffold for molecular design . Each substituent has different reactivities, thus no protective group is required .


Synthesis Analysis

2-Fluoro-5-nitrobenzonitrile can be prepared from 2-fluorobenzonitrile via nitration . It may be used in the preparation of 2-fluoro-5-aminobenzonitrile, ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate, and 1-methyl-5-nitro-1H-indazol-3-ylamine .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-nitrobenzonitrile is C7H3FN2O2 . Its average mass is 166.109 Da and its monoisotopic mass is 166.017853 Da . The IUPAC name for this compound is 2-fluoro-5-nitrobenzonitrile .


Chemical Reactions Analysis

2-Fluoro-5-nitrobenzoic acid, a related compound, is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .


Physical And Chemical Properties Analysis

2-Fluoro-5-nitrobenzonitrile has a melting point of 76-80 °C . It is a white to off-white powder . The compound has a topological polar surface area of 69.6 Ų .

Scientific Research Applications

“2-Fluoro-5-nitrobenzonitrile” is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . It’s an ideal scaffold for molecular design . Each substituent has different reactivities, thus no protective group is required . This compound can be prepared from 2-fluorobenzonitrile via nitration .

Safety And Hazards

The compound has several hazard statements: H302 + H312 + H332 - H315 - H319 - H335 . This indicates that it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLACBMHBZVYOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334011
Record name 2-Fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitrobenzonitrile

CAS RN

17417-09-3
Record name 2-Fluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 70% nitric acid and concentrated sulfuric acid (1:1, 30 mL) is added dropwise over 30 min to a solution of 2-fluorobenzonitrile (12.11 g, 0.10 mol) in concentrated sulfuric acid (50 mL), stirred under N2 at 0° C. After a further 3 h at 0° C. the yellow solution is poured onto ice (400 g), and the solid is collected by Buchner filtration, rinsed with water (4×50 mL), and dried in vacuo to give 2-fluoro-5-nitrobenzonitrile (15.43 g, 93%) as a pale yellow crystalline solid. 1H NMR (CDCl3) δ8.56 (1H, dd, J=2.8, 5.5 Hz), 8.51 (1H, ddd, J=2.8, 4.4, 9.1 Hz), 7.44 (1H, dd, J=7.8, 9.0 Hz).
Quantity
0 (± 1) mol
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reactant
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30 mL
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12.11 g
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reactant
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50 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 70% nitric acid and concentrated sulfuric acid (1:1, 30 mL) is added dropwise over 30 min to a solution of 2-fluorobenzonitrile (12.11 g, 0.10 mol) in concentrated sulfuric acid (50 mL), stirred under N2 at 0° C. After a further 3h at 0° C. the yellow solution is poured onto ice (400 g), and the solid is collected by Buchner filtration, rinsed with water (4×50 mL), and dried in vacuo to give 2-fluoro-5-nitrobenzonitrile (15.43 g, 93%) as a pale yellow crystalline solid. 1H NMR (CDCl3) δ8.56 (1H, dd, J=2.8, 5.5 Hz), 8.51 (1H, ddd, J=2.8, 4.4, 9.1 Hz), 7.44 (1H, dd, J=7.8, 9.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
JFK Wilshire - Australian Journal of Chemistry, 1967 - CSIRO Publishing
2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4- dinitrobenzene, in which the 2-nitro group has been replaced by a cyano group, has been prepared and made to react with …
Number of citations: 9 www.publish.csiro.au
JFK Wilshire - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… We have recently reported the reactions of 1-fluoro-2,4-dinitrobenzene (I)] and 2-fluoro-5-nitrobenzonitrile (II)2 with a variety of amines, amino acids, and NH-heteroaromatic compounds…
Number of citations: 4 www.publish.csiro.au
A Loppinet-Serani, F Charbonnier… - Journal of the Chemical …, 1998 - pubs.rsc.org
… 1 and 3-ethoxycarbonyl-2(1H)-pyridone 2 have been synthesised and tested as catalysts for the aromatic nucleophilic substitution of fluoride by piperidine in 2-fluoro-5nitrobenzonitrile 3…
Number of citations: 18 pubs.rsc.org
DJ Adams, JH Clark - The Journal of Organic Chemistry, 2000 - ACS Publications
… e 15% 2-fluoro-5-nitrobenzonitrile was also detected. … The formation of 2-fluoro-5-nitrobenzonitrile in the reaction with 8 indicates that an active source of fluoride is also present in this …
Number of citations: 122 pubs.acs.org
DJ Gale, JFK Wilshire - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… (B) A solution of indazole (0.59 g) and 2-fluoro-5-nitrobenzonitrile (0.83 g) in benzene (10 ml) containing triethylamine (1.05 ml) was boiled under reflux for 14 hr. After removal of the …
Number of citations: 13 www.publish.csiro.au
JFK Wilshire - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… Unfortunately the 'H nmr spectra of both 2-fluoro-5-nitrobenzonitrile and 2-fluoro5-nitrobenzotrifluoride were not amenable to first-order analysis. The spectra of their 2-methylamino …
Number of citations: 13 www.publish.csiro.au
ML Quan, PYS Lam, Q Han, DJP Pinto… - Journal of medicinal …, 2005 - ACS Publications
… Reduction of commercially available 2-fluoro-5-nitrobenzonitrile 1 afforded aniline 2. Diazotization and reduction with stannous chloride gave the hydrazine as the tin salt, which was …
Number of citations: 218 pubs.acs.org
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… 2-Fluoro-5-nitrobenzonitrile 2g. A mixture of concentrated nitric and sulfuric acids (1:1, 120 … (4 x 100 ml), and air dried to give 2-fluoro-5nitrobenzonitrile (62.79 g, 95%) as a pale yellow …
Number of citations: 33 onlinelibrary.wiley.com
L Shanshan, H Hailong, H Limin… - Chinese Journal of …, 2018 - ccspublishing.org.cn
Halobenzonitrile is an important raw material in the fields of medicine, pesticide and materials. Halobenzonitrile has a nitrile group and a halo group which all could react with …
Number of citations: 2 www.ccspublishing.org.cn
I Nikolova, I Slavchev, M Ravutsov, M Dangalov… - Bioorganic …, 2019 - Elsevier
A series of 60 nitrobenzonitrile analogues of the anti-viral agent MDL-860 were synthesized (50 of which are new) and evaluated for their activity against three types of enteroviruses (…
Number of citations: 11 www.sciencedirect.com

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